Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a methylphenyl group, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxy-2-nitrobenzoic acid and 4-methylphenylacetic acid.
Reduction: The nitro group in 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is then acylated with 4-methylphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-[[2-(4-chlorophenyl)acetyl]amino]benzoate
- Methyl 4,5-dimethoxy-2-[[2-(4-fluorophenyl)acetyl]amino]benzoate
- Methyl 4,5-dimethoxy-2-[[2-(4-bromophenyl)acetyl]amino]benzoate
Uniqueness
Methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-5-7-13(8-6-12)9-18(21)20-15-11-17(24-3)16(23-2)10-14(15)19(22)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDTVJPOGZTECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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